8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline
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Overview
Description
8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Synthesis of the Piperidine Ring: The piperidine ring is often prepared via hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The imidazole and piperidine intermediates are then coupled with a quinoline derivative using sulfonylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may have therapeutic potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound can be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites, while the quinoline core may intercalate with DNA or interact with other biomolecules. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure but differ in their substituents and biological activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used as antimicrobial agents.
Piperidine Derivatives: Compounds like piperine and risperidone feature the piperidine ring and have diverse pharmacological properties.
Uniqueness
8-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its combination of the quinoline, imidazole, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and potential therapeutic benefits that are not observed in simpler analogs.
Properties
IUPAC Name |
8-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-21-12-17(20-13-21)26(23,24)22-10-7-15(8-11-22)25-16-6-2-4-14-5-3-9-19-18(14)16/h2-6,9,12-13,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFFJXWNHVXPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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